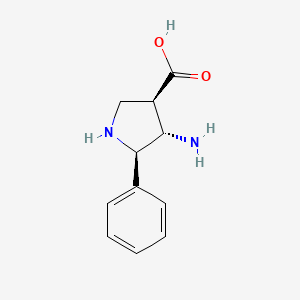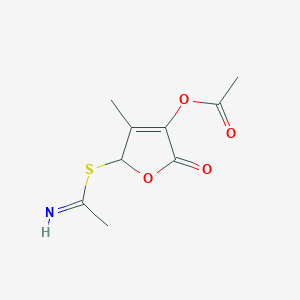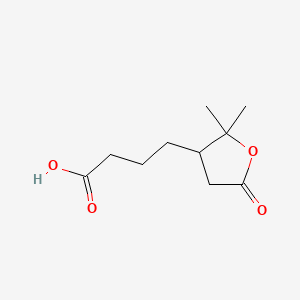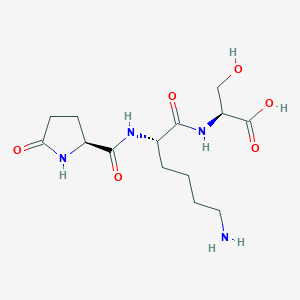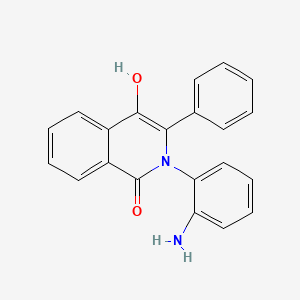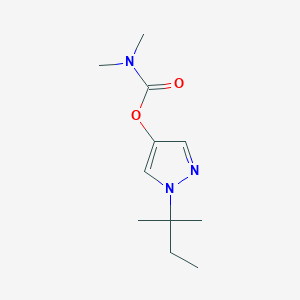
1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of 1-(tert-pentyl)-1H-pyrazole with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or pyrazoles.
Applications De Recherche Scientifique
1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
- 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate
- 1-(tert-amyl)-1H-pyrazol-4-yl dimethylcarbamate
- 1-(tert-hexyl)-1H-pyrazol-4-yl dimethylcarbamate
Comparison: 1-(tert-pentyl)-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific tert-pentyl group, which can influence its chemical reactivity and biological activity Compared to similar compounds with different alkyl groups, it may exhibit different solubility, stability, and interaction with biological targets
Propriétés
Numéro CAS |
88558-99-0 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
[1-(2-methylbutan-2-yl)pyrazol-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H19N3O2/c1-6-11(2,3)14-8-9(7-12-14)16-10(15)13(4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
VRYGSYVZKWKBAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N1C=C(C=N1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


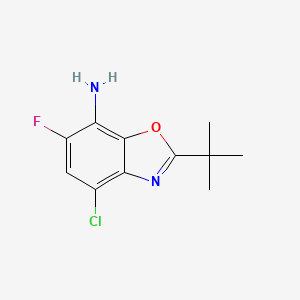
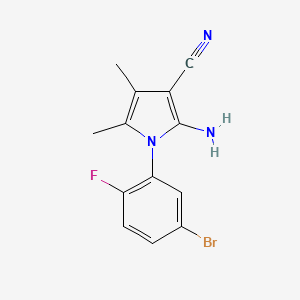
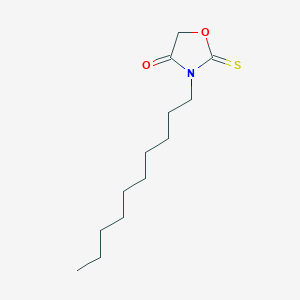



![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
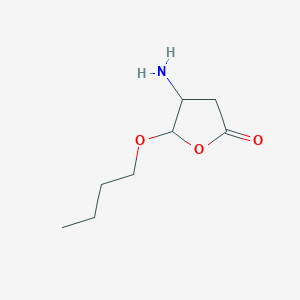
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)
